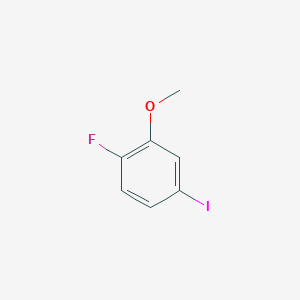

1-Fluoro-4-iodo-2-methoxybenzene

説明

1-Fluoro-4-iodo-2-methoxybenzene is a halogenated aromatic compound featuring a benzene ring substituted with fluorine (at position 1), iodine (position 4), and a methoxy group (position 2). This compound is of significant interest in organic synthesis due to the electronic and steric effects imparted by its substituents. The fluorine atom acts as a strong electron-withdrawing group, while the methoxy group is electron-donating, creating a polarized aromatic system. The iodine substituent provides a heavy atom useful in cross-coupling reactions, such as Ullmann or Suzuki-Miyaura couplings .

特性

IUPAC Name |

1-fluoro-4-iodo-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FIO/c1-10-7-4-5(9)2-3-6(7)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCDKZLAZICFOHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650219 | |

| Record name | 1-Fluoro-4-iodo-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773855-64-4 | |

| Record name | 1-Fluoro-4-iodo-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

1-Fluoro-4-iodo-2-methoxybenzene (C₇H₆FIO) is an aromatic compound characterized by the presence of a fluorine atom, an iodine atom, and a methoxy group (-OCH₃) attached to a benzene ring. This unique combination of substituents significantly influences its chemical reactivity and potential biological activity. The compound is notable for its applications in organic synthesis, drug discovery, and as a precursor in the development of radiotracers.

The presence of halogen atoms (fluorine and iodine) in this compound enhances its reactivity, allowing it to participate in various chemical reactions, including:

- Nucleophilic Aromatic Substitution : The compound can undergo reactions where nucleophiles replace the fluorine or iodine atoms on the benzene ring.

- Electrophilic Aromatic Substitution : The methoxy group can activate the aromatic ring towards electrophilic attack.

These reactions are crucial for synthesizing more complex organic molecules that may exhibit biological activity.

The biological activity of this compound is largely determined by its interactions with biological targets. The mechanism of action may involve:

- Binding Affinities : The halogen substituents can enhance binding interactions through hydrogen bonding or halogen bonding mechanisms, influencing the compound's pharmacokinetic properties and bioavailability.

- Metabolic Stability : The presence of a methoxy group may improve the metabolic stability of derivatives, making them suitable candidates for drug development.

Biological Activity and Applications

Research has indicated that compounds with similar structures to this compound can exhibit various biological activities, including:

- Anticancer Activity : Analogues of this compound have been synthesized and tested for their efficacy against cancer cell lines. For instance, a mono-fluorinated derivative has shown promising results in inhibiting cancer cell proliferation.

| Compound Name | Activity | Reference |

|---|---|---|

| Combretastatin A-4 analogue | Anticancer | |

| Various fluorinated phenols | Enzyme inhibition |

Case Studies

Several studies highlight the biological relevance of this compound and its derivatives:

- Synthesis of Anticancer Agents : Research focused on synthesizing fluorinated analogues has demonstrated that modifications to the structure can lead to enhanced anticancer properties. For example, a study reported the synthesis of a derivative that showed significant activity against specific cancer cell lines with high selectivity .

- Radiotracer Development : The incorporation of radioisotope iodine (¹²³I) into this compound allows for the creation of radiotracers used in medical imaging. These radiotracers benefit from improved biocompatibility due to the methoxy group .

類似化合物との比較

The following analysis compares 1-Fluoro-4-iodo-2-methoxybenzene with structurally related halogenated methoxybenzenes, focusing on substituent effects, physicochemical properties, and reactivity.

Structural Analogues and Substituent Variations

Table 1: Substituent Positions and Molecular Formulas

Key Observations:

Substituent Electronic Effects: The electron-withdrawing fluorine in this compound contrasts with the electron-donating methoxy group, creating regioselective reactivity. The methoxymethoxy group in 4-Fluoro-2-iodo-1-(methoxymethoxy)benzene introduces additional steric bulk compared to a simple methoxy group, which may influence solubility and reaction kinetics .

Halogen Diversity: Chlorine in 2-Chloro-4-fluoro-5-iodoanisole increases molecular weight and alters bond polarization compared to fluorine. Chlorine’s larger atomic radius may also affect crystal packing and melting points .

Physicochemical Properties

Table 2: Physical Properties of Selected Compounds

Key Observations:

- Solubility Trends : Compounds with bulky substituents (e.g., methoxymethoxy or difluoromethoxy) exhibit reduced aqueous solubility but enhanced solubility in polar aprotic solvents like DMF or DCM .

- Crystallinity : The presence of iodine (a heavy atom) in all listed compounds may promote crystallinity, facilitating purification via column chromatography .

準備方法

Direct Iodination of Fluoroanisole Derivatives

A widely used approach involves iodination of 4-fluoro-2-methoxyanisole or 4-fluoroanisole derivatives. The process typically proceeds via electrophilic aromatic substitution or Sandmeyer-type reactions starting from appropriately substituted anilines.

-

Starting Material: 4-fluoro-2-methoxyaniline or 4-fluoro-2-methoxybenzenamine.

Diazotization: Treatment with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperature to form the diazonium salt.

Iodination: Subsequent reaction with potassium iodide (KI) to replace the diazonium group with iodine, yielding this compound.

This method is advantageous for its regioselectivity and relatively mild conditions, preserving the methoxy and fluorine substituents intact.

Halogen Exchange and Directed Metalation

Alternative synthetic routes include:

Halogen Exchange: Starting from 1-fluoro-2-methoxybenzene, halogen exchange reactions using iodine sources under catalysis can introduce the iodine substituent selectively.

Directed ortho-Metalation: Using a strong base (e.g., butyllithium) to metalate the aromatic ring ortho to the methoxy group, followed by quenching with iodine to introduce the iodine atom at the desired position.

These methods require careful control of reaction conditions to avoid poly-substitution or degradation of sensitive groups.

Modern Catalytic Methods

Recent literature reports the use of transition-metal catalysis for selective halogenation:

Copper or Palladium Catalysis: Catalytic systems employing copper(I) or palladium(0) complexes can facilitate regioselective iodination of fluoroanisole derivatives under mild conditions.

Phase Transfer Catalysis: Use of tetrabutylammonium salts (e.g., Bu4NBr3) as halogen sources in combination with bases and solvents like acetonitrile has been shown to achieve high yields and selectivity in halogenation reactions of substituted benzoic acids, which can be converted to the target compound after decarboxylation.

Detailed Research Findings and Reaction Conditions

A representative procedure adapted from recent peer-reviewed research involves the following:

| Step | Reagents and Conditions | Outcome and Notes |

|---|---|---|

| 1 | 4-fluoro-2-methoxyaniline + NaNO2 + HCl (0°C) | Formation of diazonium salt |

| 2 | Addition of KI solution | Iodination via Sandmeyer reaction |

| 3 | Work-up: extraction, washing, drying | Isolation of this compound |

| 4 | Purification by recrystallization or chromatography | High purity product with yields typically >80% |

- Temperature: 0 to 5 °C during diazotization to prevent decomposition.

- Solvent: Aqueous acidic medium for diazotization; organic solvents like dichloromethane or ethyl acetate for extraction.

- Reaction time: Typically 1-2 hours for diazotization and immediate iodination.

Data Table: Typical Yields and Purity

| Preparation Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Sandmeyer iodination | 75 - 85 | >98 | High regioselectivity, mild | Requires careful temperature control |

| Directed ortho-metalation | 60 - 75 | 95 - 98 | Good selectivity | Sensitive to moisture, harsh reagents |

| Catalytic halogenation (Cu/Pd) | 70 - 80 | >98 | Mild conditions, scalable | Catalyst cost, optimization needed |

| Phase transfer catalysis | 80 - 90 | >99 | High yield, efficient | Requires specialized catalysts and solvents |

Industrial Scale Considerations

For industrial production, continuous flow reactors are often employed to enhance reaction control and safety, especially for diazotization and iodination steps. Automated systems allow precise dosing of reagents and temperature regulation, improving yield and reproducibility.

Purification at scale typically involves crystallization from suitable solvents or chromatographic techniques to meet pharmaceutical-grade purity standards.

Summary of Preparation Route

| Step | Reaction Type | Starting Material | Reagents | Product |

|---|---|---|---|---|

| 1 | Diazotization | 4-fluoro-2-methoxyaniline | NaNO2, HCl | Diazonium salt intermediate |

| 2 | Sandmeyer Iodination | Diazonium salt | KI | This compound |

| 3 | Purification | Crude reaction mixture | Extraction, recrystallization | Pure target compound |

Additional Notes

- The methoxy group is electron-donating and ortho/para-directing, which facilitates selective iodination at the para position relative to methoxy.

- Fluorine is deactivating but ortho/para-directing; its presence influences regioselectivity.

- Reaction conditions must be optimized to avoid side reactions such as over-iodination or demethylation.

Q & A

Basic: What are the key synthetic routes for preparing 1-fluoro-4-iodo-2-methoxybenzene, and how do reaction conditions influence yields?

Methodological Answer:

The compound can be synthesized via nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed cross-coupling reactions. For NAS, fluorine or iodine can act as leaving groups, with methoxy directing substitution to specific ring positions. Optimization requires adjusting solvents (e.g., DMF for polar aprotic conditions) and temperature (80–120°C). For cross-coupling (e.g., Suzuki-Miyaura), palladium catalysts (Pd(PPh₃)₄) and aryl boronic acids are used, with yields dependent on ligand choice (e.g., XPhos) and base (K₂CO₃ vs. Cs₂CO₃) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR (¹H/¹³C/¹⁹F): Fluorine and iodine substituents split signals; integration ratios identify substitution patterns. For example, methoxy protons appear as singlets (~δ 3.8 ppm), while fluorine deshields adjacent protons .

- Mass Spectrometry (HRMS): Isotopic patterns (iodine: 127 amu, fluorine: 19 amu) confirm molecular weight and fragmentation pathways.

- IR Spectroscopy: Methoxy C-O stretching (~1250 cm⁻¹) and aryl-F vibrations (~1100 cm⁻¹) validate functional groups .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (N95 masks) is required due to potential iodine vapor release .

- Ventilation: Work in a fume hood to mitigate inhalation risks.

- Waste Disposal: Segregate halogenated waste and neutralize acidic byproducts before disposal .

Advanced: How can researchers resolve contradictions in reported reactivity of the iodo vs. fluoro substituents in cross-coupling reactions?

Methodological Answer:

Contradictions arise from competing electronic effects (iodine’s polarizability vs. fluorine’s electronegativity). Systematic studies using kinetic isotopic labeling (e.g., deuterated substrates) and computational modeling (DFT) can clarify substituent effects. For example, iodine’s larger atomic radius may favor oxidative addition in Pd-catalyzed reactions, while fluorine’s electron-withdrawing nature slows this step .

Advanced: How can AI-driven retrosynthesis tools improve route planning for derivatives of this compound?

Methodological Answer:

AI platforms like Pistachio/Reaxys analyze reaction databases to propose feasible routes. For example:

- Input target structure into Reaxys_BIOCATALYSIS to identify enzymatic halogenation pathways.

- Use BKMS_METABOLIC to predict metabolic stability of derivatives.

- Validate AI-generated routes with small-scale trials (1–5 mmol) before scaling .

Advanced: What strategies optimize regioselectivity in electrophilic substitution reactions of this compound?

Methodological Answer:

The methoxy group directs electrophiles to the para position relative to itself, but iodine’s steric bulk can interfere. Strategies include:

- Temperature Control: Lower temperatures (<0°C) favor kinetic para-substitution over thermodynamic meta-products.

- Directing Groups: Temporary protection of iodine (e.g., as a boronate ester) can redirect reactivity .

Advanced: How to design biological assays to evaluate the antimicrobial potential of derivatives?

Methodological Answer:

- Minimum Inhibitory Concentration (MIC): Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth.

- Cytotoxicity Screening: Use mammalian cell lines (e.g., HEK293) to assess selectivity.

- Fluorescence Labeling: Attach BODIPY tags to track cellular uptake via confocal microscopy .

Advanced: How does pH stability (5–9) impact experimental design for aqueous-phase reactions?

Methodological Answer:

Within pH 5–9, the compound is stable, but acidic conditions (<5) may protonate the methoxy group, altering reactivity. For aqueous Suzuki couplings:

- Use buffered solutions (e.g., phosphate buffer, pH 7.4) to maintain stability.

- Avoid strong acids/bases; monitor degradation via HPLC .

Advanced: What analytical methods detect trace impurities (e.g., dehalogenated byproducts) in synthesized batches?

Methodological Answer:

- GC-MS with Headspace Sampling: Identify volatile impurities (e.g., benzene derivatives).

- ICP-OES: Quantify residual iodine/fluorine to confirm stoichiometry.

- 2D-NMR (HSQC/HMBC): Resolve overlapping signals from structural analogs .

Advanced: How to address discrepancies in reported melting points or spectral data across literature sources?

Methodological Answer:

Discrepancies may stem from polymorphic forms or solvent residues. Standardize characterization by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。